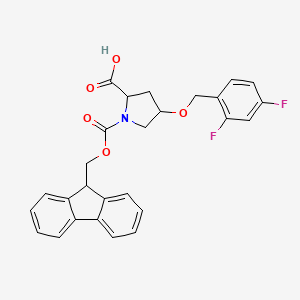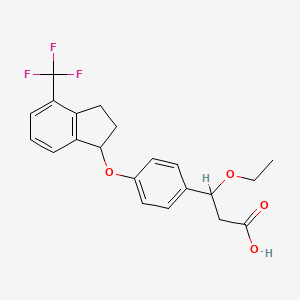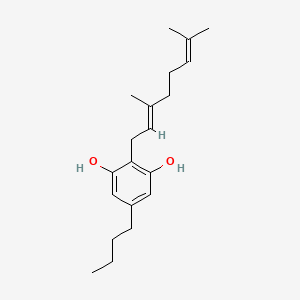![molecular formula C22H22O11 B12299240 5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)
5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hispidulin 4’-O-beta-D-glucopyranoside is a natural flavone glycoside derived from plants. It has garnered significant interest due to its potential biological activities, including antiviral properties, particularly as a potential inhibitor of the COVID-19 main protease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hispidulin 4’-O-beta-D-glucopyranoside can be isolated from the leaves of certain plants, such as Cirsium oligophyllum. The isolation process involves extraction and purification using solvents like methanol, ethanol, and pyridine. The compound is then identified and characterized using techniques such as 1H and 13C NMR, FAB-MS, and UV spectroscopy .
Industrial Production Methods
Industrial production methods for Hispidulin 4’-O-beta-D-glucopyranoside are not well-documented. the extraction from plant sources remains a primary method. Advances in biotechnological approaches may offer alternative production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds in the flavone structure.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Scientific Research Applications
Hispidulin 4’-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It serves as a model compound for studying flavone glycosides and their chemical properties.
Biology: It is used to investigate the biological activities of flavone glycosides, including their antioxidant and anti-inflammatory properties.
Medicine: The compound is being explored for its potential antiviral activity, particularly as a COVID-19 main protease inhibitor
Industry: It may have applications in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Hispidulin 4’-O-beta-D-glucopyranoside exerts its effects by interacting with specific molecular targets and pathways. As a potential COVID-19 main protease inhibitor, it binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Nepetin 4’-O-beta-D-glucopyranoside: Another flavone glycoside with similar structural features and biological activities.
Luteolin 7-O-beta-D-glucopyranoside: A flavone glycoside known for its antioxidant and anti-inflammatory properties.
Apigenin 7-O-beta-D-glucopyranoside: A compound with similar flavone structure and potential health benefits.
Uniqueness
Hispidulin 4’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity. Its potential as a COVID-19 main protease inhibitor further distinguishes it from other flavone glycosides .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3 |
InChI Key |
MORLNMAFXVHNAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B12299174.png)


![4-Amino-1-[3,4-dihydroxy-5-[(2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl)oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12299183.png)
![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)
![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)
![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)

![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)
![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)



